

Tr-PEG6 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tr-PEG6

Cat. No.: B611493

[Get Quote](#)

An In-depth Technical Guide to **Tr-PEG6**: Properties, Applications, and Experimental Protocols

Introduction

Tr-PEG6, a heterobifunctional linker molecule, plays a pivotal role in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a hexaethylene glycol (PEG6) spacer, which imparts favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetics to the resulting conjugates.^{[1][2][3]} One terminus of the linker features a trityl (triphenylmethyl) group, a bulky protecting group that can be selectively removed under mild acidic conditions to reveal a hydroxyl group for subsequent conjugation.^[1] The other end of the molecule typically possesses a reactive functional group, such as a hydroxyl (-OH), enabling its covalent attachment to various molecular entities. This guide provides a comprehensive overview of the technical details of **Tr-PEG6** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The nomenclature and reported properties of **Tr-PEG6** can vary slightly across different suppliers. The systematic name for the structure containing six ethylene glycol units is 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxonadecan-19-ol.^[1] The quantitative data for this compound are summarized below.

Property	Value	Reference(s)
CAS Number	127999-16-0	[1][4]
Note: CAS 141282-24-8 is also frequently associated with "Tr-PEG6" but may refer to a Tr-PEG5 structure.		
	[5][6][7]	
Molecular Formula	C ₃₁ H ₄₀ O ₇	[1][8]
Molecular Weight	524.65 g/mol	[1][8]
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	630.1 ± 50.0 °C	[1]
Flash Point	334.9 ± 30.1 °C	[1]
LogP	3.62	[1]

Applications in Drug Development

The unique structural features of **Tr-PEG6** make it a valuable tool in the design of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, **Tr-PEG6** functions as a non-cleavable linker that covalently connects a monoclonal antibody to a cytotoxic payload.[1] The PEG spacer is a critical component that offers several advantages:

- **Enhanced Solubility:** The hydrophilic nature of the PEG chain helps to mitigate the aggregation often caused by hydrophobic drug payloads.[1][3]
- **Improved Pharmacokinetics:** PEGylation can prolong the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[3][9]
- **Reduced Steric Hindrance:** The length of the PEG6 spacer can physically separate the drug from the antibody, which may help to preserve the antibody's binding affinity for its target

antigen.[1]

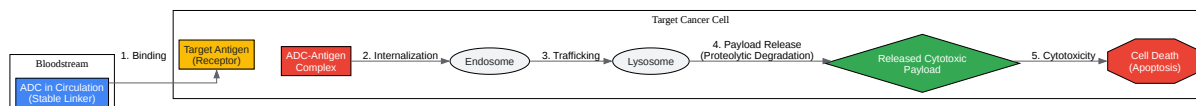
Proteolysis-Targeting Chimeras (PROTACs)

Tr-PEG6 is also extensively used as a linker in the synthesis of PROTACs.[7][10] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The PEG linker in a PROTAC is crucial for:

- **Solubility and Permeability:** The PEG chain enhances the overall solubility and cell permeability of the PROTAC molecule, which is often large and can have poor physicochemical properties.[12][13]
- **Ternary Complex Formation:** The flexibility and length of the linker are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[13][14]

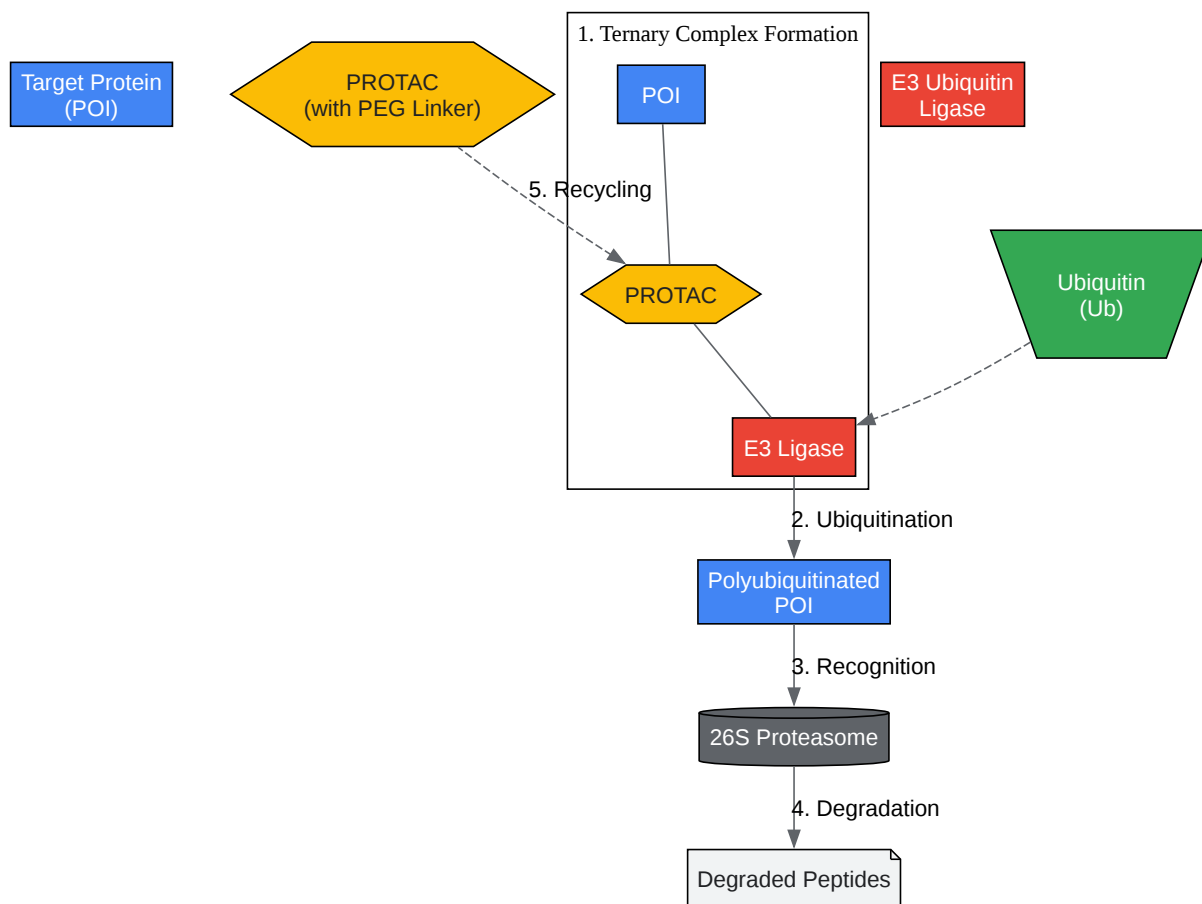
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general mechanisms of action for ADCs and PROTACs, where **Tr-PEG6** serves as a key linker component.



[Click to download full resolution via product page](#)

General mechanism of action for an Antibody-Drug Conjugate (ADC).



[Click to download full resolution via product page](#)

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of bioconjugates using a **Tr-PEG6** linker. Optimization is often necessary for specific ligands and antibodies.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

This protocol describes the conjugation of a target protein ligand and an E3 ligase ligand to a bifunctional PEG6 linker (e.g., amine-PEG6-acid, which can be derived from **Tr-PEG6-OH**).^[15]

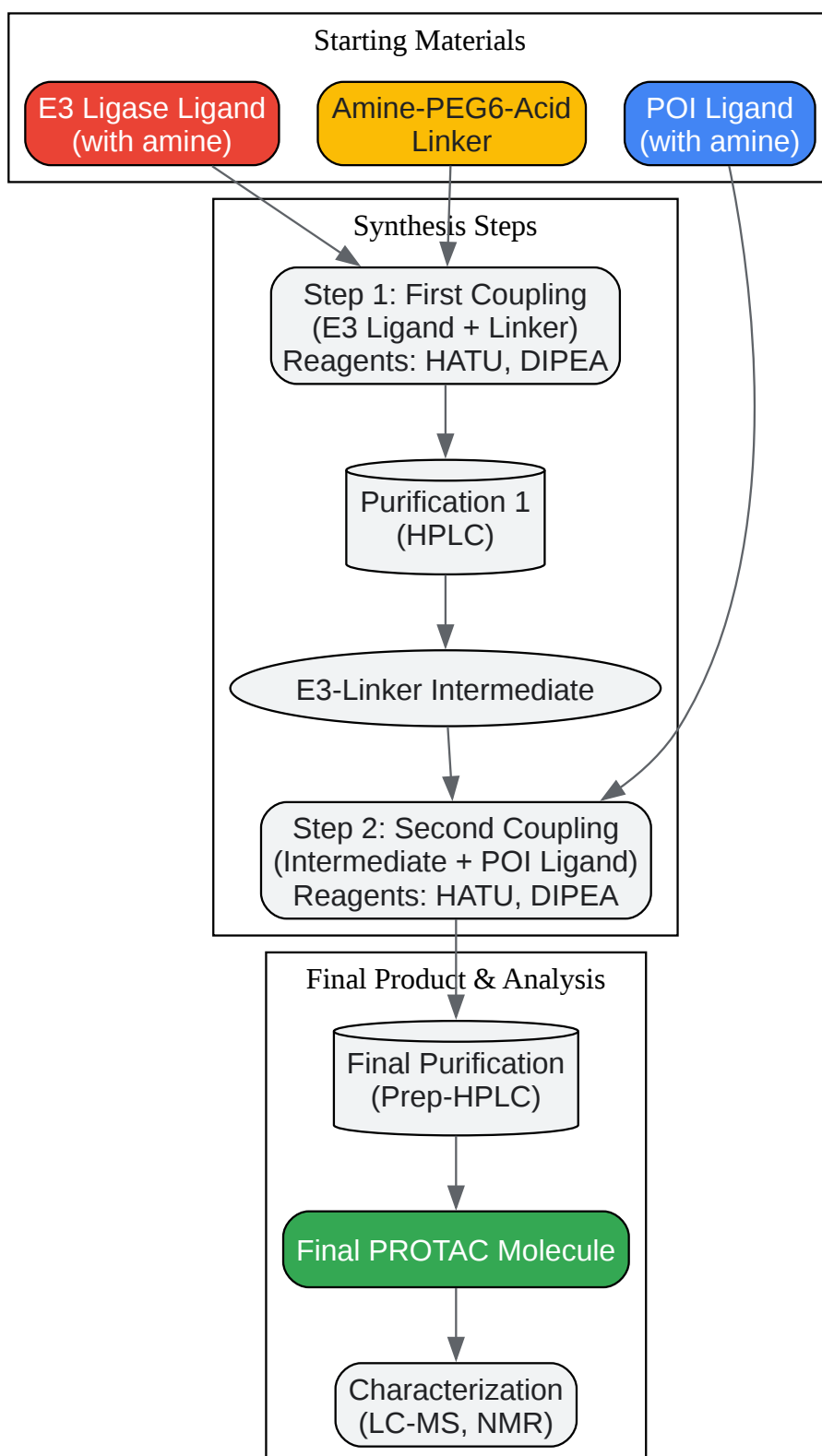
Step 1: First Amide Coupling (E3 Ligase to Linker)

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand (containing a free amine; 1.0 equivalent) and the bifunctional PEG6 linker (amine-PEG6-acid; 1.1 equivalents) in anhydrous dimethylformamide (DMF).
- Add an amide coupling reagent (e.g., HATU; 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2.0 equivalents) to the reaction mixture.^[15]
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with a small amount of water.
- Purify the E3 ligase-linker conjugate using reverse-phase HPLC.
- Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.^[15]

Step 2: Second Amide Coupling (POI Ligand to E3 Ligase-Linker)

- Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (containing a free amine; 1.1 equivalents) in anhydrous DMF.
- Repeat the coupling procedure as described in Step 1, using HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

- Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS, HRMS, and NMR to confirm its identity and purity.
[\[12\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tr-PEG6 (141282-24-8) for sale [vulcanchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. Tr-PEG6 | 141282-24-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 127999-16-0 | Tr-peg7 | Ambeed.com [ambeed.com]
- 9. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tr-PEG6 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611493#tr-peg6-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b611493#tr-peg6-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com